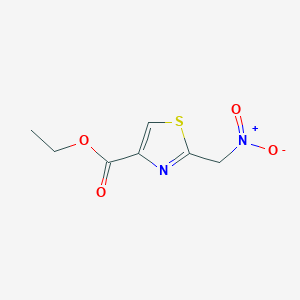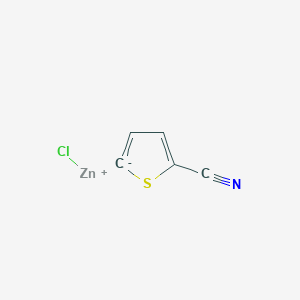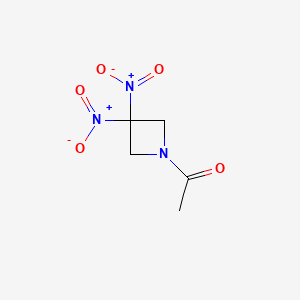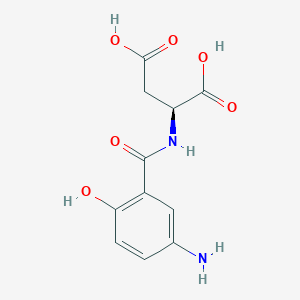
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound . The reaction conditions typically involve refluxing in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets through its nitro and thiazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Known for its antileukemic activity.
2-Substituted thiazoles: Exhibiting various biological activities including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
193068-18-7 |
|---|---|
Molekularformel |
C7H8N2O4S |
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-2-13-7(10)5-4-14-6(8-5)3-9(11)12/h4H,2-3H2,1H3 |
InChI-Schlüssel |
REZAYMMKEGHRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)




![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)


![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)



